

Application Notes and Protocols for the Synthesis of Herbicides from Disodium Iminodiacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium iminodiacetate*

Cat. No.: *B1199704*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the herbicide glyphosate, utilizing **disodium iminodiacetate** (DSIDA) as a key raw material. The information compiled is based on publicly available scientific literature and patents, intended for research and development purposes.

Introduction

Disodium iminodiacetate (DSIDA) is a crucial intermediate in the industrial production of glyphosate, a broad-spectrum systemic herbicide.^[1] Two primary synthesis routes are commercially significant for the production of DSIDA, which is then further processed to yield glyphosate. These routes are the Diethanolamine (DEA) process and the Iminodiacetonitrile (IDAN) process. This document outlines the chemical pathways, experimental procedures, and analytical considerations for these synthetic routes.

Chemical Synthesis Pathways

The overall synthesis of glyphosate from DSIDA involves two main stages:

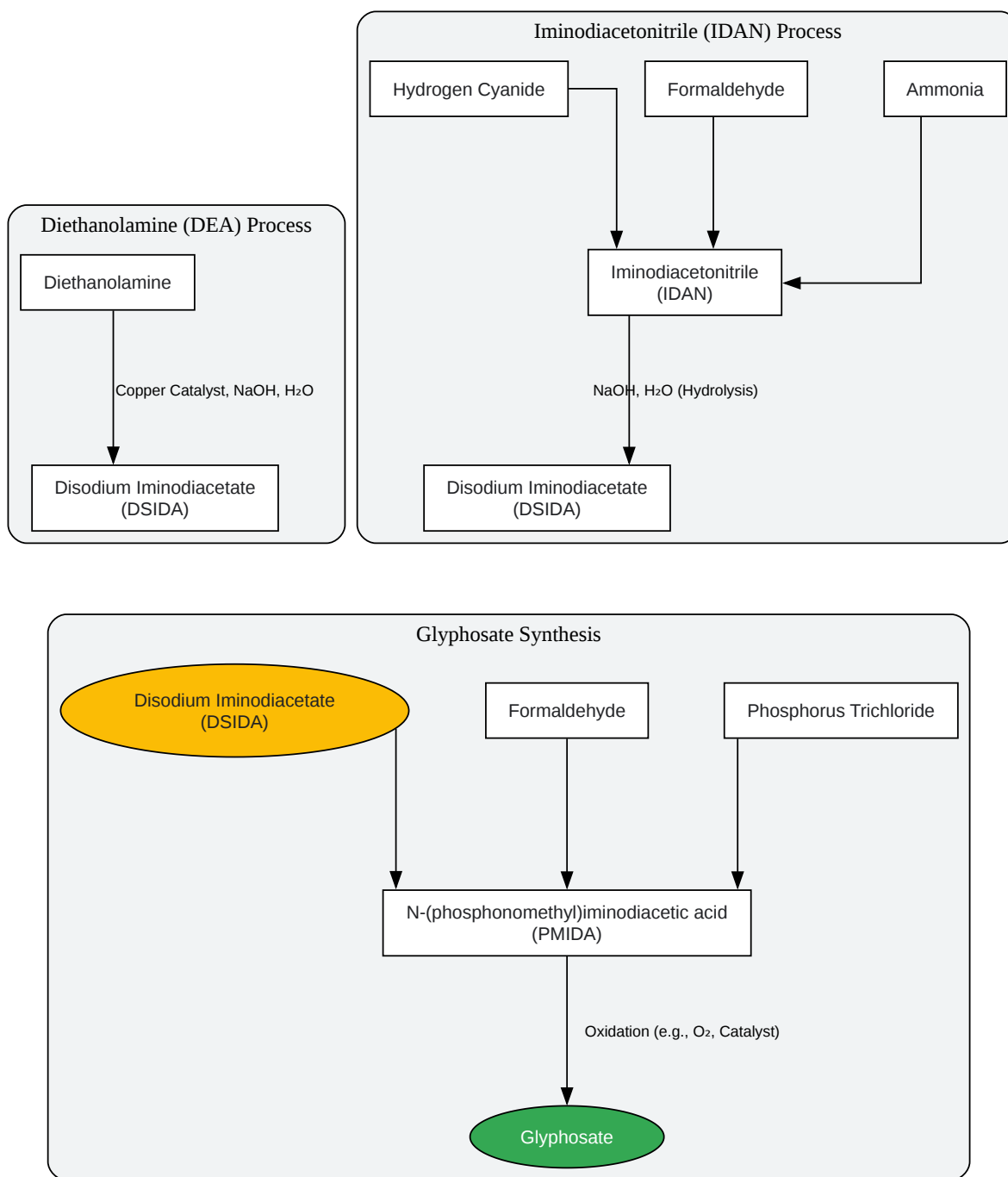
- Phosphonomethylation of **Disodium Iminodiacetate** (DSIDA): DSIDA is reacted with formaldehyde and a phosphorus source, typically phosphorus trichloride (PCl₃) or phosphorous acid (H₃PO₃), to form N-(phosphonomethyl)iminodiacetic acid (PMIDA).^{[2][3]}

- Oxidation of N-(phosphonomethyl)iminodiacetic acid (PMIDA): PMIDA is then oxidized to yield glyphosate.[2]

The preceding synthesis of DSIDA itself can be achieved through two major industrial methods:

- The Diethanolamine (DEA) Process: This method involves the catalytic dehydrogenation of diethanolamine in the presence of a copper-based catalyst.[2] It is considered a "greener" process as it avoids the use of highly toxic cyanide.[2][4]
- The Iminodiacetonitrile (IDAN) Process: This route, an evolution of the Strecker synthesis, involves the reaction of formaldehyde, hydrogen cyanide (HCN), and ammonia to produce iminodiacetonitrile (IDAN), which is subsequently hydrolyzed to DSIDA.[2][5]

Signaling Pathway Diagrams



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Caption: Overall synthetic pathways to Glyphosate via DEA and IDAN routes.

Experimental Protocols

The following are representative experimental protocols derived from patent literature. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines.

Protocol 1: Synthesis of Disodium Iminodiacetate (DSIDA) via the DEA Process

This protocol is based on the copper-catalyzed dehydrogenation of diethanolamine.

Materials:

- Diethanolamine (DEA)
- Sodium Hydroxide (NaOH)
- Copper-based catalyst (e.g., Raney copper or a supported copper catalyst)[6]
- Deionized water

Equipment:

- High-pressure reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

Procedure:

- Prepare a solution of diethanolamine and sodium hydroxide in deionized water.
- Charge the reactor with the DEA solution and the copper-based catalyst.
- Seal the reactor and purge with an inert gas (e.g., nitrogen).
- Heat the reactor to the desired temperature (typically 140-200°C) while stirring.[7]
- The reaction is endothermic and will generate hydrogen gas.[2]

- Maintain the reaction conditions for a specified duration (typically 1-10 hours) until the conversion of DEA is complete.^[7]
- Cool the reactor to room temperature and carefully vent any residual pressure.
- Filter the reaction mixture to recover the catalyst.
- The resulting solution of **disodium iminodiacetate** can be used directly in the next step or concentrated and purified.

Quantitative Data for DEA Process:

Parameter	Value	Reference
Reaction Temperature	140 - 200 °C	^[7]
Catalyst Loading	0.1 - 10% by weight	^[7]
Reaction Time	1 - 10 hours	^[7]
IDA Yield	up to 96.7%	^[8]

Protocol 2: Synthesis of Disodium Iminodiacetate (DSIDA) via the IDAN Process

This process involves the formation of iminodiacetonitrile (IDAN) followed by hydrolysis.

Part A: Synthesis of Iminodiacetonitrile (IDAN)

This is a variation of the Strecker synthesis.

Materials:

- Hexamethylenetetramine
- Formalin (37% formaldehyde solution)
- Hydrogen Cyanide (HCN)

- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Deionized water

Equipment:

- Jacketed glass reactor with a stirrer, thermometer, and pH probe.

Procedure:

- In the reactor, combine hexamethylenetetramine, hydrochloric acid, formalin, and water.
- Carefully add hydrogen cyanide to the mixture. The initial pH should be around 5.5.[\[9\]](#)
- Heat the mixture to approximately 75°C for about 2 hours.[\[9\]](#)
- Adjust the pH to 7 with a sodium hydroxide solution.[\[9\]](#)
- Continue heating at 75°C for an additional 2 hours.[\[9\]](#)
- The reaction progress can be monitored by HPLC.

Part B: Hydrolysis of IDAN to DSIDA

Materials:

- Iminodiacetonitrile (IDAN) from Part A
- Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂)[\[10\]](#)
- Deionized water

Procedure:

- Suspend the IDAN in water.
- Add a molar excess of a base such as sodium hydroxide or calcium hydroxide.

- Allow the hydrolysis reaction to proceed at a controlled temperature (e.g., 25°C for 5 hours with $\text{Ca}(\text{OH})_2$).[\[10\]](#)
- Upon completion, the resulting solution contains the disodium salt of iminodiacetic acid.

Quantitative Data for IDAN Synthesis:

Parameter	Value	Reference
Reaction Temperature	75 °C	[9]
Reaction Time	~4 hours	[9]
pH	5.5 initially, then adjusted to 7	[9]
IDAN Yield	~96%	[9]

Protocol 3: Synthesis of N-(phosphonomethyl)iminodiacetic acid (PMIDA) from DSIDA

Materials:

- Aqueous solution of **Disodium Iminodiacetate** (DSIDA)
- Phosphorus Trichloride (PCl_3)
- Formaldehyde solution

Equipment:

- Reactor equipped with a stirrer, reflux condenser, and addition funnels.

Procedure:

- Charge the reactor with the aqueous solution of DSIDA.
- Under reflux, add phosphorus trichloride over a period of about one hour.[\[11\]](#)

- After the addition of PCl_3 is complete, add the formaldehyde solution to the reaction mixture.
- The reaction is typically carried out at elevated temperatures.
- Upon completion, the PMIDA product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration.

Quantitative Data for PMIDA Synthesis from DSIDA:

Reactant	Moles	Reference
Iminodiacetic Acid (as DSIDA)	2.54	[11]
Sodium Hydroxide	5.08	[11]
Phosphorus Trichloride	2.54	[11]
Water	554 g	[11]

Protocol 4: Synthesis of Glyphosate by Oxidation of PMIDA

This protocol describes the catalytic oxidation of PMIDA using air or oxygen.

Materials:

- N-(phosphonomethyl)iminodiacetic acid (PMIDA)
- Activated carbon catalyst
- Deionized water
- Oxygen or air source

Equipment:

- High-pressure reactor with a stirrer, gas inlet, and temperature control.

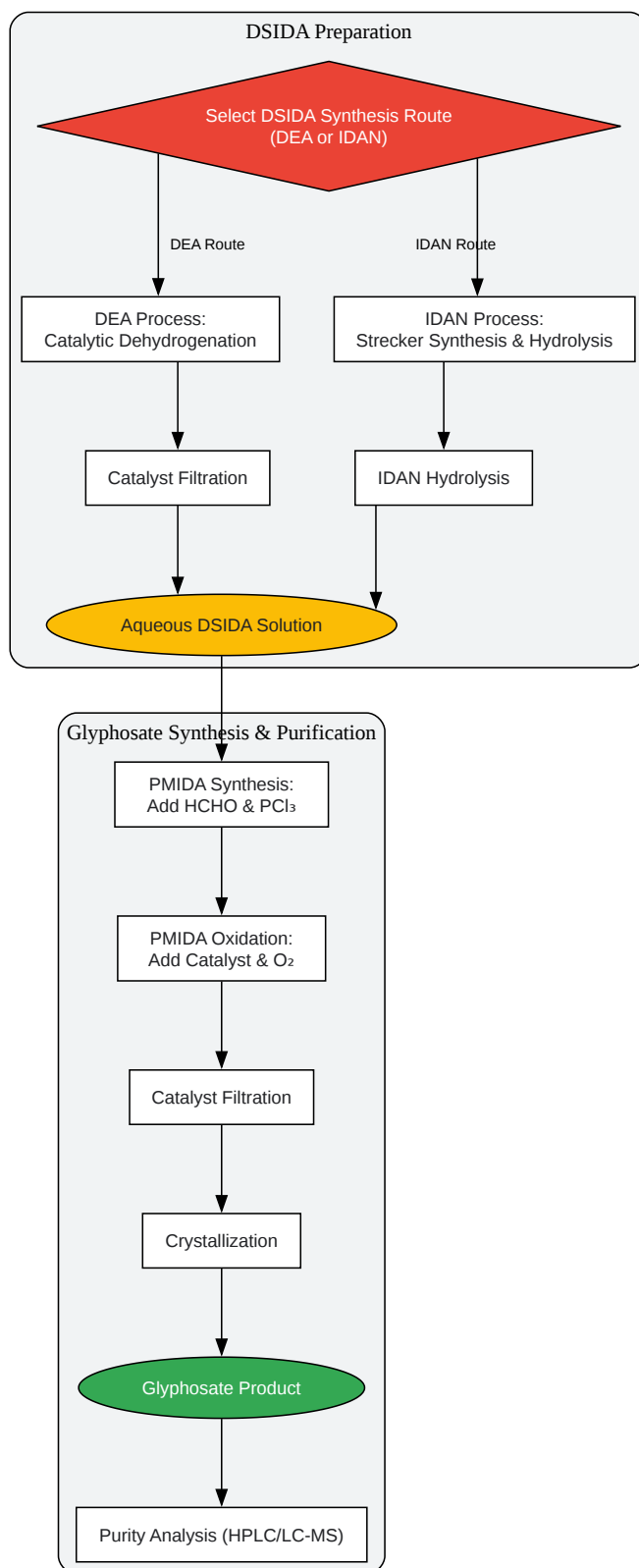
Procedure:

- Charge the reactor with PMIDA, activated carbon, and deionized water.
- Seal the reactor and begin stirring.
- Introduce air or an oxygen-rich gas into the reactor.
- Heat the reaction mixture to the desired temperature (e.g., 70-90°C).
- Maintain the reaction under pressure (e.g., 0.6-0.8 MPa) for a specified duration (e.g., 4-5 hours).[12]
- Monitor the reaction for the disappearance of PMIDA.
- After the reaction is complete, cool the reactor and filter to remove the catalyst.
- The glyphosate product can be isolated from the filtrate by crystallization.

Quantitative Data for PMIDA Oxidation:

Parameter	Value	Reference
PMIDA	10 g	[8]
Activated Carbon	2.5 g	[8]
Water	50 mL	[8]
Temperature	40 - 90 °C	[8]
Reaction Time	12 - 15 hours	[8]
Glyphosate Selectivity	88.4 - 90.68 %	[8]
Glyphosate Purity	99 - 99.5 %	[8]

Experimental Workflow Diagram



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